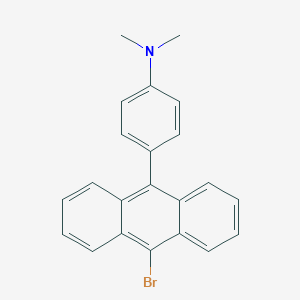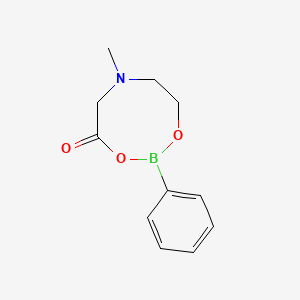
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one typically involves the reaction of phenylboronic acid with a suitable diol under controlled conditions. One common method is the reaction of phenylboronic acid with N-methylglycine and formaldehyde, which forms the desired heterocyclic structure through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of carbon-carbon bonds . In biological systems, the boron atom can interact with enzymes and other proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid MIDA ester: This compound has a similar structure but includes a different ester group, which affects its reactivity and stability.
2-Cyanophenylboronic acid MIDA ester: This compound contains a cyano group, which alters its electronic properties and reactivity compared to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one.
Phenyl-α-MIDA-boryl aldehyde:
Uniqueness
This compound is unique due to its specific heterocyclic structure and the presence of a boron atom. This combination provides distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura cross-coupling reactions and other applications where boron-containing compounds are advantageous .
Eigenschaften
CAS-Nummer |
112475-72-6 |
|---|---|
Molekularformel |
C11H14BNO3 |
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
6-methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one |
InChI |
InChI=1S/C11H14BNO3/c1-13-7-8-15-12(16-11(14)9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
VIXYJNRJYUWZBS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCN(CC(=O)O1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)


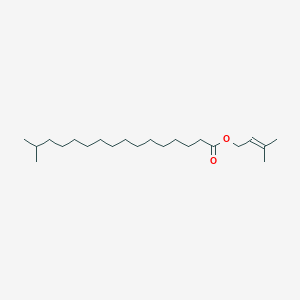
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
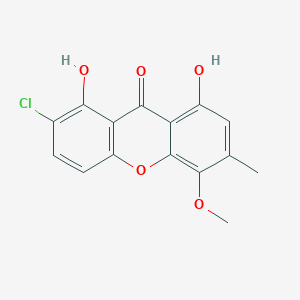
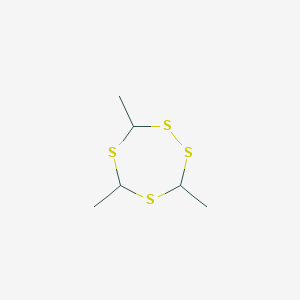
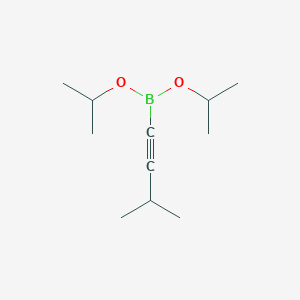
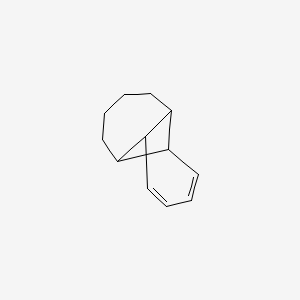
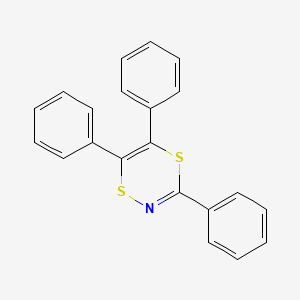
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
